![molecular formula C18H20N4O3 B3896942 (Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(2-nitrophenyl)methanimine](/img/structure/B3896942.png)
(Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(2-nitrophenyl)methanimine
Overview
Description
(Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(2-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(2-nitrophenyl)methanimine typically involves the reaction of 4-(2-Methoxyphenyl)piperazine with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the nitro group can yield amines, which may further react to form various derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction of the nitro group will produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, piperazine derivatives are known for their activity on the central nervous system, and this compound may be investigated for similar effects.
Medicine
In medicine, compounds like this are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
Industrially, such compounds may be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(2-nitrophenyl)methanimine likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)piperazine: Known for its activity on serotonin receptors.
1-(2-Nitrophenyl)piperazine: Studied for its potential therapeutic effects.
Uniqueness
The unique combination of the methoxy and nitro groups in (Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(2-nitrophenyl)methanimine may confer distinct pharmacological properties, making it a compound of interest for further research.
Properties
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18-9-5-4-8-17(18)20-10-12-21(13-11-20)19-14-15-6-2-3-7-16(15)22(23)24/h2-9,14H,10-13H2,1H3/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLBBXOCLEQRW-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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